(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Overview
Description
(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is known for its unique bicyclic structure, which includes an oxazabicyclo[3.2.1]octane core. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include the use of solvents like toluene and the addition of salts such as sodium chloride to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies to understand enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate include:
- (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxamide
- (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific tert-butyl ester functional group, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMUSYMHNTSDS-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@@H]1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122559 | |
Record name | 6-Oxa-2-azabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175671-45-1 | |
Record name | 6-Oxa-2-azabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester, (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175671-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxa-2-azabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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